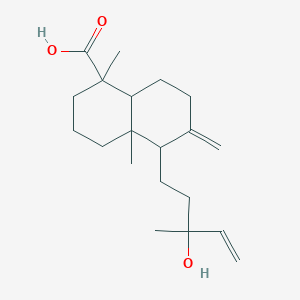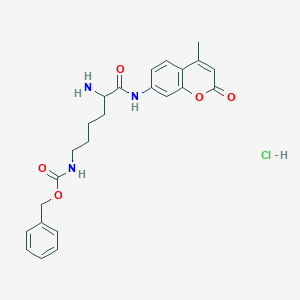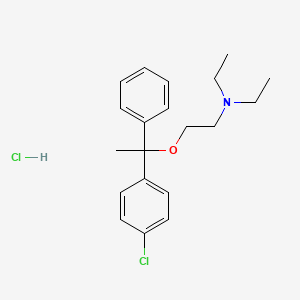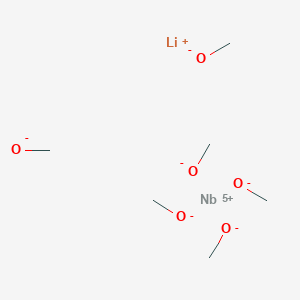
lithium;methanolate;niobium(5+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methanolate niobium(5+) is a compound that combines lithium, methanolate, and niobium in its highest oxidation state, niobium(5+)
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of lithium methanolate niobium(5+) typically involves the reaction of lithium methanolate with niobium pentachloride. The reaction is carried out in an inert atmosphere to prevent the oxidation of the reactants. The general reaction can be represented as follows:
LiOCH3+NbCl5→LiNb(OCH3)5+5LiCl
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of lithium methanolate niobium(5+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and solvent extraction are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Lithium methanolate niobium(5+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: Reduction reactions can convert niobium(5+) to lower oxidation states.
Substitution: Methanolate groups can be substituted with other ligands such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or other alkoxides are employed under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: Various niobium alkoxides or halides.
Scientific Research Applications
Chemistry
In chemistry, lithium methanolate niobium(5+) is used as a precursor for the synthesis of niobium-based catalysts. These catalysts are employed in various organic transformations, including oxidation and polymerization reactions.
Biology
In biological research, niobium compounds are explored for their potential as imaging agents and in drug delivery systems. The unique properties of niobium allow for the development of novel biomedical applications.
Medicine
Niobium-based materials are investigated for their biocompatibility and potential use in medical implants and devices. The compound’s stability and resistance to corrosion make it suitable for long-term applications in the human body.
Industry
In the industrial sector, lithium methanolate niobium(5+) is utilized in the production of advanced materials, including high-performance ceramics and coatings. Its role in enhancing the properties of these materials is of significant interest.
Mechanism of Action
The mechanism of action of lithium methanolate niobium(5+) involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. In biological systems, niobium compounds can interact with cellular components, influencing processes such as cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Lithium niobate (LiNbO3): Used in electro-optic applications and as a piezoelectric material.
Niobium pentachloride (NbCl5): A precursor for various niobium compounds and catalysts.
Niobium oxides (Nb2O5): Employed in energy storage and catalysis.
Uniqueness
Lithium methanolate niobium(5+) is unique due to its combination of lithium, methanolate, and niobium in a single compound. This unique structure imparts specific properties that are advantageous in various applications, such as enhanced catalytic activity and stability.
Properties
Molecular Formula |
C6H18LiNbO6 |
|---|---|
Molecular Weight |
286.1 g/mol |
IUPAC Name |
lithium;methanolate;niobium(5+) |
InChI |
InChI=1S/6CH3O.Li.Nb/c6*1-2;;/h6*1H3;;/q6*-1;+1;+5 |
InChI Key |
FIAVMHQTFKKNDK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[O-].C[O-].C[O-].C[O-].C[O-].C[O-].[Nb+5] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[DL-Ala-DL-OVal-DL-Nva(Ph)(Ph)-Dha]](/img/structure/B12291759.png)
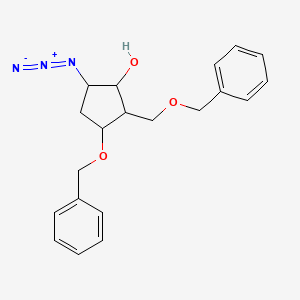

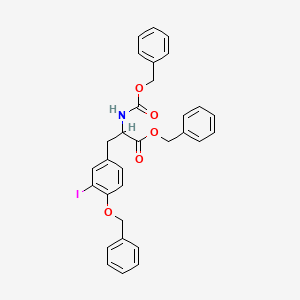
![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)
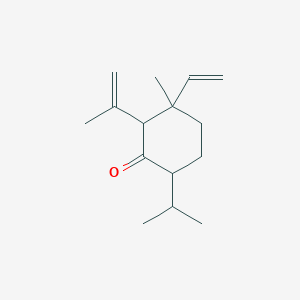
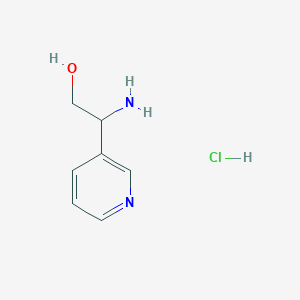
![(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 2-[[2-[[4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxyphenyl]carbamothioylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoate](/img/structure/B12291812.png)
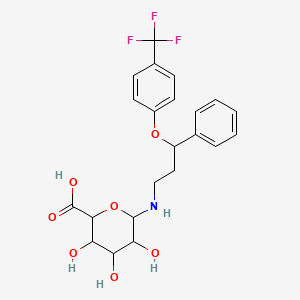
![2-[(2S)-oxetan-2-yl]ethan-1-amine](/img/structure/B12291830.png)
